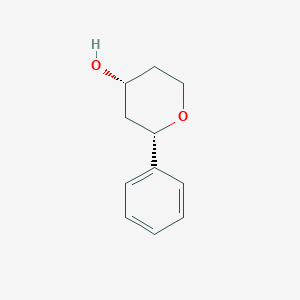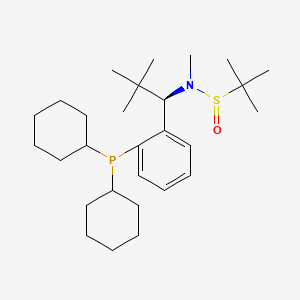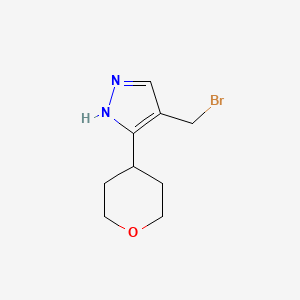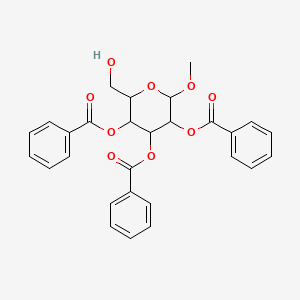
rac-(2R,4S)-2-phenyloxan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(2R,4S)-2-phenyloxan-4-ol is a chiral compound that belongs to the class of oxanols It is characterized by the presence of a phenyl group attached to the oxane ring, which contributes to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,4S)-2-phenyloxan-4-ol can be achieved through several synthetic routes. One common method involves the reaction of a suitable precursor with a phenylating agent under controlled conditions. For example, the reaction of 2-oxanone with phenylmagnesium bromide in the presence of a catalyst can yield this compound. The reaction conditions typically include a temperature range of 0-25°C and a reaction time of 2-4 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(2R,4S)-2-phenyloxan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phenyl group and the chiral centers in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction typically occurs at room temperature and yields the corresponding oxanone derivative.
Reduction: Reduction of this compound can be achieved using sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous solvents such as tetrahydrofuran (THF) at low temperatures.
Substitution: Substitution reactions involving this compound can be performed using nucleophiles such as halides or amines. These reactions often require the presence of a base and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions include oxanone derivatives, reduced oxanols, and substituted oxanols, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
rac-(2R,4S)-2-phenyloxan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis and catalysis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It serves as a model compound for understanding chiral recognition and binding in biological systems.
Medicine: this compound is investigated for its potential therapeutic properties. It is explored as a lead compound in drug discovery and development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of rac-(2R,4S)-2-phenyloxan-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing their activity and function. The presence of chiral centers in the molecule allows for selective binding to chiral targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target of interest.
Vergleich Mit ähnlichen Verbindungen
rac-(2R,4S)-2-phenyloxan-4-ol can be compared with other similar compounds, such as:
rac-(2R,4S)-2-(Aminomethyl)oxan-4-ol: This compound has an aminomethyl group instead of a phenyl group, leading to different chemical and biological properties.
rac-(2R,4S)-4-(2-methylpropyl)piperidine-2-carboxylic acid: This compound features a piperidine ring and a carboxylic acid group, which influence its reactivity and applications.
Eigenschaften
Molekularformel |
C11H14O2 |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
(2S,4R)-2-phenyloxan-4-ol |
InChI |
InChI=1S/C11H14O2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 |
InChI-Schlüssel |
VPXLNWRTGPPGRS-MNOVXSKESA-N |
Isomerische SMILES |
C1CO[C@@H](C[C@@H]1O)C2=CC=CC=C2 |
Kanonische SMILES |
C1COC(CC1O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Oxabicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13640636.png)

![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)

![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)






